molecular formula C24H27NO4 B13955954 Fmoc-1-amino-1-cyclooctanecarboxylic-acid

Fmoc-1-amino-1-cyclooctanecarboxylic-acid

Cat. No.: B13955954
M. Wt: 393.5 g/mol
InChI Key: NJOGYEPEOPUUTO-UHFFFAOYSA-N
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Description

Fmoc-1-amino-1-cyclooctanecarboxylic acid is a chemical compound with the molecular formula C24H27NO4 and a molecular weight of 393.48 g/mol . It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 1-amino-1-cyclooctanecarboxylic acid. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-1-amino-1-cyclooctanecarboxylic acid typically involves the protection of the amino group of 1-amino-1-cyclooctanecarboxylic acid with the Fmoc group. This can be achieved through the reaction of 1-amino-1-cyclooctanecarboxylic acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production methods for Fmoc-1-amino-1-cyclooctanecarboxylic acid involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-1-amino-1-cyclooctanecarboxylic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HATU or DIC.

    Substitution Reactions: Substitution of the amino group with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.

    Coupling: HATU or DIC in the presence of a base like DIPEA in DMF.

    Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Deprotection: 1-amino-1-cyclooctanecarboxylic acid.

    Coupling: Peptides or peptide derivatives.

    Substitution: Functionalized derivatives of 1-amino-1-cyclooctanecarboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-1-amino-1-cyclooctanecarboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-1-amino-1-cyclooctanecarboxylic acid is unique due to its larger ring size, which can impart different conformational properties to the peptides synthesized using this compound. This can affect the biological activity and stability of the resulting peptides .

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

1-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)cyclooctane-1-carboxylic acid

InChI

InChI=1S/C24H27NO4/c25-24(23(27)28)14-8-2-1-3-13-21(24)22(26)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,1-3,8,13-15,25H2,(H,27,28)

InChI Key

NJOGYEPEOPUUTO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)N

Origin of Product

United States

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